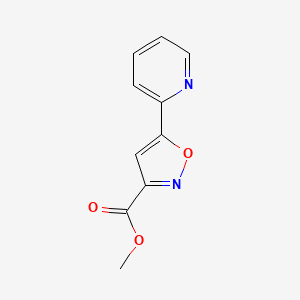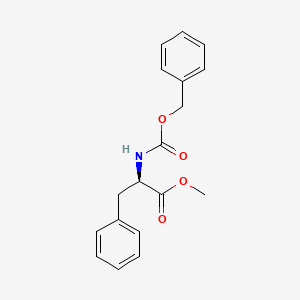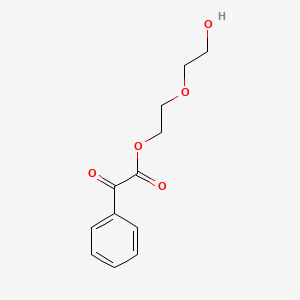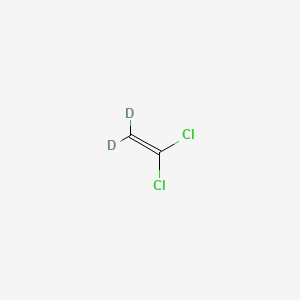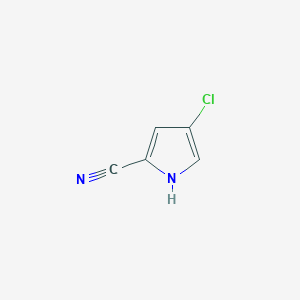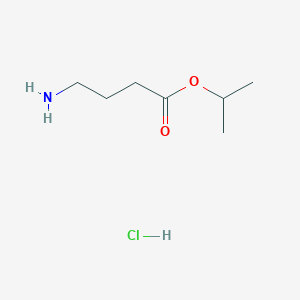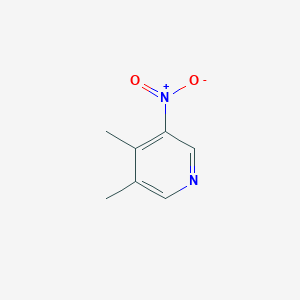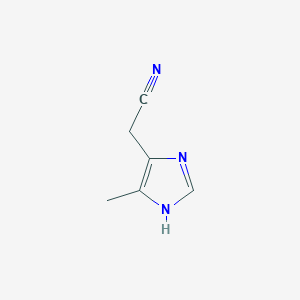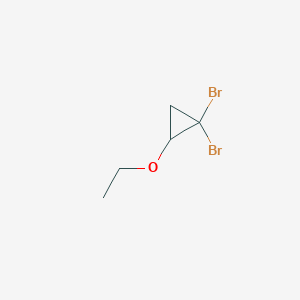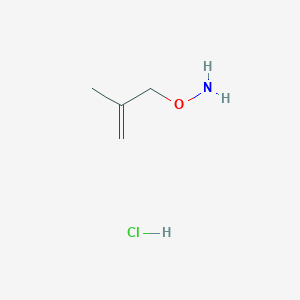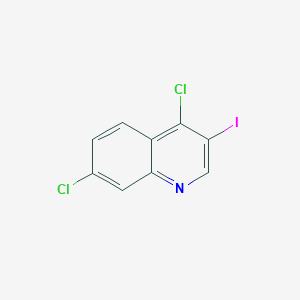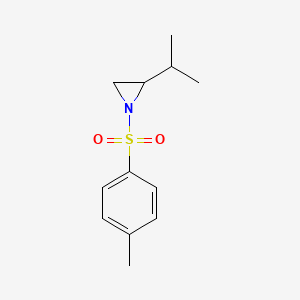
1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine
Descripción general
Descripción
1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine is a chemical compound used in scientific research for its unique properties. This compound is also known as mesylate and is used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Substitution-Controlled Formation of Compounds
Xing et al. (2018) discussed the use of 4-methylbenzenesulfonyl group (Ts) in the N-substituent controlled tandem annulation of 1-sulfonylaziridines with 1,3-dicarbonyl compounds. This process leads to the formation of hexahydrobenz[e]isoindole compounds, demonstrating the utility of this chemical in creating complex molecular structures (Xing et al., 2018).
Synthesis of Cyclic Sulfonamides
Dauban and Dodd (2000) highlighted a method where olefinic primary sulfonamides are treated with certain compounds to yield aziridines, which can be opened by various nucleophiles to produce cyclic sulfonamides. This indicates the role of aziridines in the synthesis of sulfonamide-based compounds (Dauban & Dodd, 2000).
Aziridine Ring-Opening Reactions
Fleming, Frackenpohl, and Ila (1998) investigated the reaction of toluene-p-sulfonamides with phenyldimethylsilyllithium. They found that aziridine toluene-p-sulfonamides are opened by attack on carbon, demonstrating the susceptibility of aziridines to ring-opening reactions (Fleming, Frackenpohl, & Ila, 1998).
Asymmetric Synthesis Applications
Han et al. (2008) explored the nucleophilic substitution reactions of sulfonyloxymethylaziridines, which has implications in the asymmetric synthesis of various chemical compounds, such as the antiarrhythmic agent mexiletine (Han et al., 2008).
Application in Polymer Synthesis
Wang et al. (2019) demonstrated the use of 2-azaallyl anions in the ring-opening polymerization of N-sulfonyl aziridines. This process is significant for the synthesis of primary amine-ended telechelic polyaziridines and block copolymers, showing the chemical's application in polymer science (Wang et al., 2019).
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-propan-2-ylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9(2)12-8-13(12)16(14,15)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQXAGSLQICYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545073 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine | |
CAS RN |
62596-65-0 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



